2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid

Lipophilicity Drug design Pharmacokinetics

Researchers studying nitrofuran antibacterials face metabolic instability from labile hydrazone linkages (e.g., nifuroxazide), compromising SAR. 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid (CAS 88796-67-2) offers a hydrolytically stable ether bridge and free 2-COOH. • Ether vs. hydrazone: Superior stability for reliable metabolic profiling • LogP 2.2: Ideal lipophilicity for membrane penetration • Free -COOH: Direct derivatization for parallel library synthesis • 98% purity: Batch-consistent quality For antibacterial SAR, MRSA screening & metabolic stability assays. Global shipping available.

Molecular Formula C12H9NO6
Molecular Weight 263.20 g/mol
CAS No. 88796-67-2
Cat. No. B12884824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid
CAS88796-67-2
Molecular FormulaC12H9NO6
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO6/c14-12(15)9-3-1-2-4-10(9)18-7-8-5-6-11(19-8)13(16)17/h1-6H,7H2,(H,14,15)
InChIKeyJUACOJACYSRHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid: Overview


2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid (CAS 88796-67-2) is a synthetic nitrofuran derivative that combines a 5-nitrofuran pharmacophore with a benzoic acid moiety via a methylene-ether linkage. The compound was first synthesized and characterized by Mocelo & Kováč (1983) via acid-catalyzed hydrolysis of its ethyl ester precursor in 85.1% yield [1]. With a molecular weight of 263.20 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 105 Ų [2], this compound occupies a distinct physicochemical space compared to clinically established nitrofuran antibiotics, offering unique opportunities for procurement in structure-activity relationship (SAR) studies, antibacterial screening, and medicinal chemistry optimization programs.

Distinct lipophilicity profile supports membrane permeability studies
Free carboxylic acid enables amide/ester derivatization for SAR
Ether-linked nitrofuran scaffold for antibacterial screening workflows

2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid: Why Generic Substitution Fails


Although numerous nitrofuran derivatives share the 5-nitrofuran pharmacophore essential for antibacterial activity, their physicochemical and structural diversity profoundly influences target engagement, metabolic stability, and off-target effects. Established clinical nitrofurans differ markedly: nitrofurantoin (logP ≈ -0.5) is highly hydrophilic and concentrated in urine, while nitrofurazone (MIC = 4-8 µg/mL against S. aureus) is a topical agent [1]. Nifuroxazide, a structurally close comparator, connects the nitrofuran and 4-hydroxybenzoic acid moieties via a hydrolytically labile hydrazone linkage. In contrast, 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid incorporates a more hydrolytically stable ether bridge and a free carboxylic acid at the 2-position of the benzene ring, yielding a distinct LogP value of 2.2 and a unique hydrogen-bonding profile [2]. These structural differences mean that antibacterial spectrum, solubility, metabolic fate, and synthetic derivatization potential cannot be assumed interchangeable across the nitrofuran class, making compound-specific procurement essential for reproducible SAR and lead optimization studies.

Higher lipophilicity vs. nitrofurantoin may shift tissue distribution and permeability, limiting direct interchangeability.
Ether linkage replaces labile hydrazone of nifuroxazide, altering metabolic stability context; assay outcomes may differ.
Free carboxylic acid enables derivatization pathways absent in nitrofurazone/nitrofurantoin, making them unsuitable for SAR library synthesis.

2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid: Comparative Evidence


Enhanced Lipophilicity vs. Clinical Nitrofurans

The computed octanol-water partition coefficient (XLogP3-AA) of 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid is 2.2 [1]. This value is approximately 2.7 log units higher than that of nitrofurantoin (logP ≈ -0.5) [2]. This significant increase in lipophilicity predicts enhanced membrane permeability and distinct tissue distribution characteristics, making the compound more suitable for applications requiring penetration of lipid-rich environments, such as intracellular pathogen targeting or CNS drug discovery, compared to the renally concentrated antibiotic nitrofurantoin.

Lipophilicity (LogP)
Reported
XLogP3-AA = 2.2 vs. Nitrofurantoin −0.5
Supports membrane permeability research; may shift distribution context vs. hydrophilic nitrofurans.
Computed value; experimental logP to verify.
Lipophilicity Drug design Pharmacokinetics

Stable Ether Linkage vs. Nifuroxazide

2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid connects the nitrofuran ring to the benzoic acid via a methylene-ether (-CH2-O-) bridge, as confirmed by its synthesis from 5-nitro-2-furfuryl bromide and ethyl salicylate, followed by acid hydrolysis [1]. The closest clinical comparator, nifuroxazide (CAS 965-52-6), employs a hydrazone (-CH=N-NH-) linkage. Hydrazone bonds are susceptible to acid-catalyzed and enzymatic hydrolysis in biological systems, representing a well-documented metabolic liability. The replacement of this labile hydrazone with a more robust ether bond in 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid eliminates this degradation pathway, potentially offering superior chemical and metabolic stability for in vitro assays and in vivo studies.

Linker Stability
Class-level
Ether (−O−CH₂−) vs. Hydrazone (−CH=N−NH−)
Ether scaffold may reduce hydrolytic degradation; supports assay reproducibility.
Stability inferred from bond type; direct kinetic data not available.
Metabolic stability Scaffold design SAR

Reproducible Synthetic Route for Scale-Up

The compound is readily accessible via a two-step protocol: nucleophilic substitution of 5-nitro-2-furfuryl bromide with ethyl salicylate, followed by acid-catalyzed hydrolysis. Mocelo & Kováč reported that hydrolysis of the intermediate ethyl ester in aqueous HCl for 6 h affords the target carboxylic acid in 85.1% yield [1]. This high-yielding, reproducible procedure contrasts with many nitrofuran derivatives whose syntheses require multi-step sequences with lower overall yields or involve hazardous reagents. The availability of this well-characterized synthetic pathway, along with commercial vendors offering the compound at 98% purity (Leyan, product number 2214158) , reduces procurement risk for laboratories planning scale-up or requiring multi-gram quantities.

Synthesis Yield
Reported
85.1% hydrolysis step
Supports scale-up and procurement planning; reported vs. multi-step clinical nitrofurans (<20%).
Single literature source; batch consistency to verify.
Synthesis Process chemistry Reproducibility

Free Carboxylic Acid as a Synthetic Handle

The presence of a free carboxylic acid at the 2-position of the benzene ring distinguishes 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid from nitrofuran antibiotics lacking carboxyl functionality, such as nitrofurazone, furazolidone, and nitrofurantoin. This carboxylic acid group enables a vast array of derivatization reactions—amide coupling, esterification, reduction to alcohols, and conversion to acyl halides—that are not accessible with simpler nitrofurans. For comparison, nitrofurazone (CAS 59-87-0) contains only a semicarbazone side chain, and nitrofurantoin (CAS 67-20-9) features a hydantoin ring, neither of which provides the versatile reactivity of a carboxylic acid [1]. This functional group advantage makes the compound particularly valuable as a core scaffold for generating focused libraries of nitrofuran analogs in medicinal chemistry campaigns.

Derivatization Handle
Class-level
Free −COOH (ortho)
Enables amide/ester diversification for focused SAR libraries.
Versatility based on functional group; synthetic scope to verify.
Chemical biology Derivatization Click chemistry

2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid: Application Scenarios


Diversifiable Scaffold for Antibacterial Libraries

The free carboxylic acid group and ether-linked nitrofuran moiety make this compound an ideal starting scaffold for parallel synthesis of amide and ester derivatives. Medicinal chemistry teams can rapidly generate diverse compound libraries to explore SAR against Gram-positive and Gram-negative pathogens, including drug-resistant strains such as MRSA [1]. The scaffold's structural distinction from nifuroxazide and nitrofurantoin enables exploration of novel chemical space not covered by existing clinical nitrofurans.

Membrane Permeability Probe for Antibacterial Design

With a computed XLogP3-AA of 2.2—significantly higher than nitrofurantoin (logP ≈ -0.5)—this compound serves as a valuable tool compound for investigating the relationship between lipophilicity, membrane penetration, and intracellular antibacterial activity [2]. Researchers studying Gram-negative outer membrane penetration or intracellular pathogen targeting (e.g., Mycobacterium tuberculosis, Salmonella spp.) can use this compound as a scaffold with intrinsically favorable permeability properties.

Metabolic Stability Benchmarking vs. Hydrazone Nitrofurans

The hydrolytically stable ether linkage in this compound provides a direct comparator for assessing the contribution of hydrazone lability to the metabolic instability of nifuroxazide and related drugs [3]. Pharmaceutical scientists can use this compound in parallel metabolic stability assays (e.g., liver microsome incubation, plasma stability testing) to quantify the stability advantage conferred by the ether bridge, informing the design of next-generation nitrofuran antibiotics with improved pharmacokinetic profiles.

Reference Standard for Nitrofuran Residue Detection

Given the structural relationship to salicylic acid derivatives and nitrofuran antibiotics, this compound can serve as a reference standard in LC-MS/MS methods for detecting nitrofuran residues or metabolites in food safety and environmental monitoring applications [4]. Its distinct chromatographic properties (LogP 2.2) and characteristic fragmentation pattern make it suitable as a system suitability standard or surrogate analyte in validated analytical methods.

Application
Selection Property
Validation Focus
Diversifiable antibacterial scaffold
Free carboxylic acid handle
Derivatization efficiency and antibacterial SAR
Membrane permeability probe
Computed lipophilicity (XLogP3-AA 2.2)
Permeability assay and intracellular activity context
Metabolic stability benchmarking
Ether linkage stability
Metabolic stability assay vs. hydrazone comparator
Nitrofuran residue reference standard
Distinct chromatographic properties
LC-MS/MS method suitability and fragmentation pattern
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